N-(2-ethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
CAS No.: 6043-54-5
Cat. No.: VC10243741
Molecular Formula: C17H17NO3
Molecular Weight: 283.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6043-54-5 |
|---|---|
| Molecular Formula | C17H17NO3 |
| Molecular Weight | 283.32 g/mol |
| IUPAC Name | N-(2-ethylphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
| Standard InChI | InChI=1S/C17H17NO3/c1-2-12-7-3-4-8-13(12)18-17(19)16-11-20-14-9-5-6-10-15(14)21-16/h3-10,16H,2,11H2,1H3,(H,18,19) |
| Standard InChI Key | OXTFYZVSHLJBLB-UHFFFAOYSA-N |
| SMILES | CCC1=CC=CC=C1NC(=O)C2COC3=CC=CC=C3O2 |
| Canonical SMILES | CCC1=CC=CC=C1NC(=O)C2COC3=CC=CC=C3O2 |
Introduction
N-(2-ethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is an organic compound that belongs to the class of benzodioxine derivatives. It features a unique structure consisting of a benzodioxine ring fused with a carboxamide group and an ethylphenyl substituent. This compound is of interest in medicinal chemistry and organic synthesis due to its potential biological activities and chemical properties.
Biological Activities and Applications
Research into N-(2-ethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide suggests potential biological activities, although specific data on its efficacy against particular targets is limited. The benzodioxine core is known to interact with biological systems, which could imply applications in medicinal chemistry.
| Potential Application | Description |
|---|---|
| Medicinal Chemistry | Potential for drug development due to its structural features |
| Organic Synthesis | Used as a building block in organic synthesis |
Comparison with Related Compounds
N-(2-ethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide can be compared with other benzodioxine derivatives, such as N-(4-methylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide and N-(4-ethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid. These compounds differ in their substituents and functional groups, which can affect their biological activities and chemical reactivity.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(4-methylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide | Methyl substituent on phenyl group | Potentially different biological activity |
| N-(4-ethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid | Carboxylic acid instead of amide | Increased acidity and reactivity |
| N-(4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide | Nitro group on phenyl ring | Enhanced electron-withdrawing properties |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume